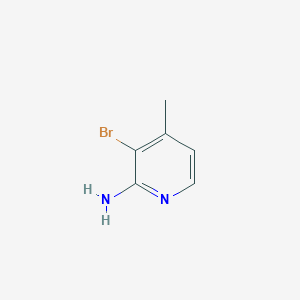

2-Amino-3-bromo-4-picoline

描述

Nomenclature and Chemical Identity in Scholarly Contexts

In scientific literature and chemical databases, precise nomenclature is crucial for the unambiguous identification of a chemical substance. 2-Amino-3-bromo-4-picoline is known by several names and identifiers, which are used interchangeably in research contexts.

IUPAC Name: 3-bromo-4-methylpyridin-2-amine

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is 3-bromo-4-methylpyridin-2-amine . nih.govachemblock.comsigmaaldrich.com This name precisely describes the molecular structure: a pyridine (B92270) ring with a bromine atom at the 3-position, a methyl group at the 4-position, and an amine group at the 2-position.

Synonyms and Common Research Designations

In addition to its formal IUPAC name, the compound is frequently referred to by several synonyms in research publications and chemical catalogs. nih.govlookchem.com The most common of these is This compound , where "picoline" denotes a methyl-substituted pyridine. Other designations include 2-Amino-3-bromo-4-methylpyridine and 3-bromo-4-methyl-2-pyridinamine . nih.govlookchem.com

CAS Registry Numbers in Research Databases (CAS No.: 40073-38-9)

For definitive identification in chemical databases and literature, the Chemical Abstracts Service (CAS) assigns a unique numerical identifier to every registered chemical substance. The CAS Registry Number for 3-bromo-4-methylpyridin-2-amine is 40073-38-9 . nih.govachemblock.comsigmaaldrich.comlookchem.com This number is a standard reference point for researchers, ensuring clarity and avoiding confusion with other compounds.

| Identifier Type | Identifier | Source |

|---|---|---|

| IUPAC Name | 3-bromo-4-methylpyridin-2-amine | nih.govachemblock.comsigmaaldrich.com |

| Common Synonym | This compound | nih.govlookchem.com |

| Other Synonym | 2-Amino-3-bromo-4-methylpyridine | nih.govlookchem.com |

| CAS Registry Number | 40073-38-9 | nih.govachemblock.comlookchem.com |

| Molecular Formula | C6H7BrN2 | nih.govlookchem.com |

| Molecular Weight | 187.04 g/mol | achemblock.comsigmaaldrich.com |

Importance and Significance in Contemporary Chemical Sciences

The significance of 3-bromo-4-methylpyridin-2-amine in modern chemistry stems from its structural features, which make it a valuable component in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry.

Role as a Versatile Synthetic Intermediate

3-bromo-4-methylpyridin-2-amine is recognized as a versatile building block in organic synthesis. smolecule.comchemimpex.com The presence of multiple reactive sites—the bromo, amino, and methyl groups, along with the pyridine ring nitrogen—allows for a wide range of chemical transformations. The bromine atom is particularly useful as it can be readily substituted or participate in various cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. evitachem.com This reactivity makes the compound a key intermediate in the construction of complex molecular frameworks for pharmaceuticals, agrochemicals, and materials science. chemimpex.com

Relevance in Drug Candidate Development

The pyridine scaffold is a common feature in many biologically active compounds and approved drugs. 3-bromo-4-methylpyridin-2-amine serves as a precursor for the synthesis of novel molecules with potential therapeutic applications. acs.orgresearchgate.net Its derivatives have been investigated for a variety of biological activities. The amino group can form hydrogen bonds with biological targets like enzymes and receptors, while the bromine atom can participate in halogen bonding, potentially enhancing the binding affinity and selectivity of a drug candidate. smolecule.com This makes the compound a valuable starting material for developing new therapeutic agents, including potential enzyme inhibitors and modulators of receptor activity. smolecule.com For instance, related substituted pyridines have been used in the synthesis of p38 MAP kinase inhibitors, which are targets for inflammatory diseases. rsc.org

| Area of Application | Specific Role | Source |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | smolecule.com |

| Intermediate for cross-coupling reactions | evitachem.com | |

| Medicinal Chemistry | Precursor for drug candidates | acs.orgresearchgate.net |

| Synthesis of potential enzyme inhibitors and receptor ligands | smolecule.com | |

| Agrochemicals | Intermediate in the synthesis of pesticides and herbicides | chemimpex.com |

| Material Science | Used in the development of novel materials |

Insufficient Information Available for "this compound" in Advanced Materials and Agrochemical Research

Following a comprehensive review of available research, it has been determined that there is insufficient publicly accessible scientific literature to detail the specific contributions of the chemical compound this compound to the fields of advanced materials and agrochemical research.

While the compound is commercially available and listed in various chemical supplier catalogs, indicating its potential use as a building block in organic synthesis, dedicated research articles, patents, or detailed studies outlining its direct application in the development of advanced materials or agrochemicals could not be identified. Searches for its role in creating novel polymers, electronic materials, pesticides, or herbicides did not yield any specific research findings.

One notable academic mention of this compound appears in a doctoral thesis from the University of Nottingham. However, this research focuses on the synthesis of potent and selective αvβ6 integrin inhibitors for the potential treatment of idiopathic pulmonary fibrosis. This application falls squarely within the domain of medicinal chemistry and pharmaceutical development, rather than advanced materials or agrochemicals, and therefore lies outside the scope of the requested article.

The absence of detailed research findings prevents the creation of an evidence-based article on its specific contributions to advanced materials and agrochemical science. It is possible that research involving this compound in the specified fields is proprietary, not yet published, or that the compound is more commonly utilized in other areas of chemical science, such as medicinal chemistry.

Structure

3D Structure

属性

IUPAC Name |

3-bromo-4-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-4-2-3-9-6(8)5(4)7/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDFCXUVNUUYYOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10560029 | |

| Record name | 3-Bromo-4-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10560029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40073-38-9 | |

| Record name | 3-Bromo-4-methyl-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40073-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10560029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino 3 Bromo 4 Picoline and Analogues

Strategic Approaches to Pyridine (B92270) Ring Functionalization

The functionalization of the pyridine ring to produce compounds like 2-amino-3-bromo-4-picoline requires precise control over the regioselectivity of the reactions. The electronic nature of the pyridine ring and the directing effects of existing substituents play a pivotal role in determining the outcome of electrophilic and nucleophilic substitution reactions.

Regioselective Bromination Techniques

Achieving regioselective bromination is a critical step in the synthesis of this compound. The position of bromination on the pyridine ring is highly influenced by the directing effects of the substituents already present on the ring.

A powerful strategy for achieving regioselective bromination involves the use of a nitramino group as a directing functionality. The 2-nitramino group in 2-nitramino-4-picoline can act as a protecting group and a directional handle to facilitate the synthesis of specifically substituted picolines. This approach has been successfully employed in an efficient, atom-economic, and regioselective synthesis of 2-amino-5-bromo-3-nitro-4-picoline, a related analogue. acs.org

The 2-nitramino functionality deactivates the pyridine ring towards electrophilic substitution and provides steric hindrance, effectively masking the C3 position. This allows for the regioselective bromination at the C5 position. Subsequent rearrangement of the nitramino group can then introduce a nitro group at the C3 position.

A study on the bromination of 2-nitramino-4-picoline explored various conditions to optimize the yield of the 5-bromo derivative. The results of these optimization studies are summarized in the table below.

Table 1: Optimization of Bromination of 2-Nitramino-4-picoline

| Entry | Brominating Agent | Solvent/Buffer | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Br₂ | Acetic Acid | 25 | 60 |

| 2 | Br₂ | Acetic Acid/Sodium Acetate | 25 | 85 |

| 3 | NBS | Acetonitrile | 25 | 75 |

| 4 | TBAB | Dichloromethane/Water | 25 | 90 |

Data sourced from a study on regioselective pyridine synthesis. acs.org

This methodology demonstrates the utility of the 2-nitramino group as a valuable synthetic tool for the regioselective functionalization of picolines.

The direct bromination of 2-amino-4-methylpyridine (B118599) presents a more direct route to brominated analogues. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions (C3 and C5). However, controlling the regioselectivity to favor the 3-bromo isomer over the 5-bromo or di-bromo (3,5-dibromo) products can be challenging.

In the synthesis of 2-amino-5-bromo-3-iodopyridine, a related compound, the bromination of 2-aminopyridine (B139424) using N-bromosuccinimide (NBS) in acetone (B3395972) was found to be effective, yielding 2-amino-5-bromopyridine (B118841) in high yield. A key challenge identified in this process was the formation of the di-brominated byproduct, 2-amino-3,5-dibromopyridine. Careful control of the reaction conditions, such as the stoichiometry of the brominating agent and the reaction temperature, is crucial to minimize the formation of this byproduct.

While a specific, high-yield procedure for the direct synthesis of this compound from 2-amino-4-methylpyridine is not extensively documented, the general principles of electrophilic aromatic substitution on aminopyridines suggest that a mixture of isomers is likely. The separation of the desired 3-bromo isomer would then be a necessary purification step.

Amination Reactions for Pyridine Derivatives

The introduction of an amino group onto the pyridine ring is another fundamental transformation in the synthesis of this compound and its precursors. Amination can be achieved through various methods, including nucleophilic aromatic substitution of a leaving group, such as a halogen, by an amine source.

A relevant example is the synthesis of N-substituted 3-amino-4-halopyridines, which are valuable synthetic intermediates. The direct synthesis of these compounds can be problematic due to the basicity of the aminopyridine, which can interfere with the reaction. A successful approach involves a sequential Boc-removal/reductive amination protocol.

Synthesis of Related Pyridine Derivatives and Precursors

The synthesis of precursors and related pyridine derivatives is essential for the multi-step synthesis of the target compound. These precursors often already contain some of the required functional groups in the correct positions.

Preparation of 3-Amino-4-picoline from 3-Halo-4-picoline

A key precursor for the synthesis of various substituted picolines is 3-amino-4-picoline. This compound can be efficiently prepared from 3-halo-4-picoline, such as 3-bromo-4-picoline or 3-chloro-4-picoline, through a nucleophilic aromatic substitution reaction with an ammonia (B1221849) source. A patented method describes the synthesis of 3-amino-4-picoline in high yield by reacting a 3-halo-4-picoline with ammonia in the presence of a copper catalyst.

The reaction is typically carried out in an autoclave under pressure due to the use of gaseous ammonia. The choice of solvent and reaction conditions can significantly impact the yield of the desired product.

Table 2: Synthesis of 3-Amino-4-picoline from 3-Halo-4-picolines

| Starting Material | Ammonia Source | Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 3-Bromo-4-picoline | Ammonia (gas) | Copper Sulfate | Methanol | 160 | 5 | 8 | 95 |

| 3-Bromo-4-picoline | Conc. Ammonia | Copper Sulfate | - | 180 | - | 8 | 90 |

| 3-Chloro-4-picoline | Ammonia (gas) | Copper Sulfate | Methanol | 180 | 5 | 24 | 73 |

Data sourced from patent CN100460394C.

Routes to 2-Amino-3-nitro-5-bromo-4-picoline

The synthesis of 2-amino-5-bromo-3-nitro-4-picoline, a key precursor for various drug candidates, has been approached through methods designed for efficiency and regioselectivity. acs.orgacs.org One notable strategy utilizes a 2-nitramino-picoline intermediate to direct the regioselective synthesis. This approach leverages the 2-nitramino group not only as a protecting group but also as a functional handle to control the positions of subsequent bromination and nitration. acs.orgresearchgate.net

The process commences with 2-amino-4-picoline, which is converted to 2-nitramino-4-picoline. This intermediate undergoes regioselective bromination at the C5 position. The presence of the 2-nitramino functionality deactivates the pyridine ring and provides steric hindrance, effectively masking the C3 position and directing the bromine to the C5 position. acs.org The final step involves a rearrangement reaction in sulfuric acid, where the nitramino group migrates to the C3 position, yielding the desired 2-amino-5-bromo-3-nitro-4-picoline. acs.org

A detailed procedure involves adding 5-Bromo-2-nitramino-4-picoline to sulfuric acid at a controlled temperature of 0–5 °C. After stirring, the mixture is added to ice and neutralized to a pH of 5.2. The resulting product, 2-amino-5-bromo-3-nitro-4-picoline, precipitates as a yellow solid and can be isolated through filtration. acs.org This method has been demonstrated to produce the target compound in high yields, around 95%. acs.org

Table 1: Synthesis of 2-Amino-5-bromo-3-nitro-4-picoline

| Starting Material | Reagents | Key Steps | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Amino-4-picoline | 1. Nitrating agent | 1. Formation of 2-nitramino-4-picoline | 2-Amino-5-bromo-3-nitro-4-picoline | ~95% | acs.org |

| 2. Bromine in acetic acid | 2. Regioselective bromination at C5 |

Synthesis of 2-Amino-3-bromopyridine (B76627)

The synthesis of 2-Amino-3-bromopyridine is a critical process, as this compound serves as an important intermediate in the pharmaceutical and agrochemical industries. google.compatsnap.com A common and effective method involves the direct bromination of 2-aminopyridine.

One high-yield protocol is designed to minimize the formation of by-products and simplify purification, making it suitable for large-scale production. google.compatsnap.com The process involves dissolving 2-aminopyridine in an organic solvent and cooling the solution to 0°C. Half of the required liquid bromine is added at this low temperature. The temperature is then raised to 10-20°C, and acetic acid is added dropwise. Subsequently, the mixture is cooled again to below 0°C before the remaining half of the bromine is introduced. The reaction is completed by heating the mixture. google.compatsnap.com

After the reaction, the solution is neutralized with sodium hydroxide. The product is then extracted and concentrated under vacuum to yield high-purity 2-amino-3-bromopyridine. google.com This method is noted for its simple synthesis process, high yield, and applicability to mass production, which significantly reduces production costs. google.compatsnap.com

Process Optimization and Scalability in Laboratory and Industrial Settings

Atom-Economic and Efficient Synthesis Approaches

In the context of producing this compound and its analogues, atom economy is a significant consideration for sustainable and cost-effective manufacturing. The synthesis of 2-amino-5-bromo-3-nitro-4-picoline via a 2-nitramino-picoline intermediate is highlighted as an efficient and atom-economic process. acs.orgacs.org This method is considered atom-economic because it strategically uses a functional group (nitramino) to serve multiple purposes—protection and directing regioselectivity—thereby minimizing waste and maximizing the incorporation of atoms from the reactants into the final product. acs.org The rearrangement step, in particular, avoids the need for separate nitration reagents that would generate additional by-products.

High-Yield Synthetic Protocols

High yields are paramount for the economic viability of a synthetic process. For the synthesis of 2-amino-3-bromopyridine, protocols have been developed that consistently deliver high yields. By carefully controlling reaction parameters such as temperature and the rate of reagent addition, the formation of undesired isomers and di-brominated products is suppressed. google.compatsnap.com

The stepwise addition of bromine at controlled temperatures is a key feature of these high-yield protocols. google.com This procedural refinement ensures that the bromination occurs selectively at the desired position, leading to a cleaner reaction profile and simplifying the isolation of the final product with high purity. google.compatsnap.com

Considerations for Mass Production

For the industrial-scale synthesis of 2-amino-3-bromopyridine and related halogenated aminopyridines, several factors must be considered. The chosen synthetic route should be robust, use readily available and cost-effective reagents, and involve simple operational steps. google.comgoogleapis.com

The method for producing 2-amino-3-bromopyridine via controlled bromination of 2-aminopyridine is deemed applicable for mass production due to its simple process and high yield. google.compatsnap.com Another industrially relevant approach involves the acylation of the amino group in 2-aminopyridines before halogenation. This protects the amino group and allows for selective halogenation. The acyl group can then be removed, often simultaneously with another reaction step like nitration, in a one-pot fashion, which is highly desirable in industrial settings to reduce processing time and cost. googleapis.com Such methods provide a novel and efficient synthesis route for producing compounds like 2-amino-3-nitro-5-halogenopyridines on a large scale. googleapis.com

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Amino-3-nitro-5-bromo-4-picoline |

| 2-Amino-3-bromopyridine |

| 2-Aminopyridine |

| 2-Amino-4-picoline |

| 2-Nitramino-4-picoline |

| 5-Bromo-2-nitramino-4-picoline |

| 2-Amino-5-bromo-3-nitropyridine |

Reactivity and Reaction Pathways of 2 Amino 3 Bromo 4 Picoline

Halogen Reactivity

The bromine atom attached to the pyridine (B92270) ring is a key site of reactivity, enabling a variety of transformations. Its position at the C3 carbon, adjacent to two activating groups (amino and methyl), influences its susceptibility to substitution.

Nucleophilic Substitution Reactions of the Bromo Group

The bromo group in 2-Amino-3-bromo-4-picoline can be readily displaced through various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

One of the most significant reactions is the Sonogashira coupling, which involves the reaction of the bromo-picoline with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. semanticscholar.orgscirp.orgwikipedia.orgresearchgate.net This reaction is highly efficient for creating 2-amino-3-alkynylpyridine derivatives. semanticscholar.orgscirp.orgresearchgate.net The general methodology provides an operationally convenient and high-efficiency route to these products, which are themselves valuable synthetic intermediates. semanticscholar.orgscirp.orgresearchgate.net

Optimal conditions for the Sonogashira coupling of 2-amino-3-bromopyridines have been identified as using Pd(CF₃COO)₂, PPh₃ as a ligand, and CuI as an additive, with Et₃N serving as the base in a DMF solvent at 100°C. semanticscholar.orgscirp.org Under these conditions, a wide range of terminal alkynes can be coupled with 2-amino-3-bromopyridine (B76627) substrates to achieve moderate to excellent yields. semanticscholar.orgscirp.orgresearchgate.net

| Terminal Alkyne Coupling Partner | Product | Yield (%) |

|---|---|---|

| Phenylacetylene | 2-Amino-3-(phenylethynyl)-4-picoline | 96% |

| 4-Methylphenylacetylene | 2-Amino-3-((4-methylphenyl)ethynyl)-4-picoline | 94% |

| 4-Methoxyphenylacetylene | 2-Amino-3-((4-methoxyphenyl)ethynyl)-4-picoline | 95% |

| 4-Fluorophenylacetylene | 2-Amino-3-((4-fluorophenyl)ethynyl)-4-picoline | 92% |

| 1-Hexyne | 2-Amino-3-(hex-1-yn-1-yl)-4-picoline | 85% |

| 3,3-Dimethyl-1-butyne | 2-Amino-3-(3,3-dimethylbut-1-yn-1-yl)-4-picoline | 72% |

This table presents selected results from the Sonogashira coupling of various terminal alkynes with 2-amino-3-bromopyridine derivatives, demonstrating the versatility of the reaction. Yields are based on studies of similar 2-amino-3-bromopyridines. semanticscholar.orgscirp.orgresearchgate.net

Beyond the Sonogashira coupling, the bromo group is also amenable to other cross-coupling reactions such as the Suzuki-Miyaura coupling (reacting with boronic acids) and the Buchwald-Hartwig amination (reacting with amines), which are fundamental methods for constructing complex aromatic systems. wikipedia.orglibretexts.orgorganic-chemistry.orgresearchgate.netorganic-chemistry.org

Amino Group Reactivity

The amino group at the C2 position significantly influences the electronic properties of the pyridine ring and provides a site for further chemical modification and intermolecular interactions.

Hydrogen Bonding Interactions

The amino group of this compound is a key participant in hydrogen bonding. It acts as a hydrogen bond donor, while the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. This capability leads to the formation of characteristic intermolecular hydrogen bonds, often resulting in the creation of dimeric structures or extended chains in the solid state. mdpi.com

In similar 2-aminopyridine (B139424) structures, extensive studies have shown the formation of strong N—H···N hydrogen bonds between the amino group of one molecule and the ring nitrogen of a neighboring molecule. mdpi.comresearchgate.net This interaction is a common and stabilizing feature in the crystal lattice of many aminopyridine derivatives. mdpi.com The presence of these hydrogen bonds can significantly influence the physical properties of the compound, such as its melting point and solubility.

Reactions in Organic Synthesis

The dual functionality of this compound makes it a versatile building block for the synthesis of more elaborate chemical structures, particularly heterocyclic compounds.

Participation in Complex Chemical Reactions

This compound serves as a precursor in multi-step syntheses. The amino group can act as a nucleophile to participate in cyclization reactions, while the bromo group provides a handle for introducing further molecular complexity via cross-coupling reactions.

A prime example is the synthesis of imidazo[1,2-a]pyridines, a class of heterocyclic compounds with significant interest in medicinal chemistry. nih.govorganic-chemistry.orgnih.govacs.org In this type of reaction, the 2-aminopyridine moiety reacts with an α-haloketone or a similar reagent. The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization involving the C2-amino group, which attacks the carbonyl carbon to form the five-membered imidazole (B134444) ring. nih.govacs.org The substituents on the picoline ring, including the bromo and methyl groups, are carried into the final fused heterocyclic product, allowing for the creation of a diverse library of substituted imidazopyridines.

Applications as a Building Block for New Compounds

The products derived from the reactions of this compound are valuable intermediates for constructing even more complex molecules. For instance, the 2-amino-3-alkynylpyridines produced from Sonogashira couplings are important precursors for synthesizing indole (B1671886) and quinoline (B57606) derivatives. semanticscholar.orgscirp.orgresearchgate.net These nitrogen-containing heterocyclic compounds are core structures in many natural products and pharmaceuticals. semanticscholar.orgscirp.orgresearchgate.net

The strategic placement of the amino, bromo, and methyl groups allows for regioselective reactions, making this compound a highly useful platform for generating molecular diversity in drug discovery and materials science. nbinno.com

Palladium-Catalyzed Reactions involving 2-Amino-3-bromopyridine

The reactivity of the 2-amino-3-bromopyridine scaffold, including derivatives such as this compound, is significantly influenced by the presence of the bromine atom at the 3-position. This halogen provides a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in medicinal chemistry for the synthesis of complex molecules from simple precursors. Key examples of such transformations include the Sonogashira, Suzuki, and Buchwald-Hartwig amination reactions. While specific studies on this compound are limited, extensive research on the broader class of 2-amino-3-bromopyridines provides a clear indication of its expected reactivity.

One of the most well-documented palladium-catalyzed reactions for this class of compounds is the Sonogashira coupling, which involves the coupling of a terminal alkyne with an aryl or vinyl halide. scirp.orgsemanticscholar.org This reaction is a powerful tool for the synthesis of 2-amino-3-alkynylpyridines, which are important intermediates for various heterocyclic compounds, including azaindoles. scirp.org

A systematic study on the Sonogashira coupling of various 2-amino-3-bromopyridines with a range of terminal alkynes has provided optimized reaction conditions. These conditions typically involve a palladium catalyst such as palladium(II) trifluoroacetate (B77799) (Pd(CF₃COO)₂), a phosphine (B1218219) ligand like triphenylphosphine (B44618) (PPh₃), a copper(I) co-catalyst (CuI), and an amine base like triethylamine (B128534) (Et₃N) in a solvent such as dimethylformamide (DMF). scirp.orgsemanticscholar.org The reactions are generally carried out under an inert atmosphere at elevated temperatures, yielding the desired products in moderate to excellent yields. scirp.orgsemanticscholar.org

The scope of the Sonogashira reaction is broad, accommodating various substituents on both the 2-amino-3-bromopyridine ring and the terminal alkyne. For instance, electron-donating groups on the pyridine ring, such as a methyl group, are well-tolerated and can lead to high product yields. The reaction works efficiently with both aromatic and aliphatic terminal alkynes.

Below is a table summarizing the results of a Sonogashira coupling study on substituted 2-amino-3-bromopyridines, which serves as a strong proxy for the expected reactivity of this compound.

| 2-Amino-3-bromopyridine Substrate | Terminal Alkyne | Product | Yield (%) |

|---|---|---|---|

| 2-Amino-3-bromopyridine | Phenylacetylene | 2-Amino-3-(phenylethynyl)pyridine | 96 |

| 2-Amino-3-bromopyridine | 4-Methylphenylacetylene | 2-Amino-3-((4-methylphenyl)ethynyl)pyridine | 94 |

| 2-Amino-3-bromopyridine | 4-Methoxyphenylacetylene | 2-Amino-3-((4-methoxyphenyl)ethynyl)pyridine | 95 |

| 2-Amino-3-bromo-5-methylpyridine | Phenylacetylene | 2-Amino-5-methyl-3-(phenylethynyl)pyridine | 93 |

| 2-Amino-3-bromo-5-methylpyridine | 4-Methylphenylacetylene | 2-Amino-5-methyl-3-((4-methylphenyl)ethynyl)pyridine | 92 |

| 2-Amino-3-bromo-5-methylpyridine | Cyclopropylacetylene | 2-Amino-3-(cyclopropylethynyl)-5-methylpyridine | 91 |

| 2-Amino-3-bromo-5-chloropyridine | Phenylacetylene | 2-Amino-5-chloro-3-(phenylethynyl)pyridine | 85 |

Other significant palladium-catalyzed reactions applicable to this scaffold include the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is a versatile method for forming carbon-carbon bonds. nih.gov For this compound, this would involve reacting it with a boronic acid or ester in the presence of a palladium catalyst and a base to introduce a wide variety of aryl, heteroaryl, or alkyl groups at the 3-position.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide. wikipedia.orglibretexts.org This reaction would allow for the introduction of a diverse range of primary and secondary amines at the 3-position of the this compound core, leading to the synthesis of various 2,3-diaminopyridine (B105623) derivatives.

Derivatization for Library Synthesis

The chemical reactivity of this compound makes it a highly attractive scaffold for the generation of compound libraries in the context of drug discovery and materials science. A chemical library is a large collection of diverse molecules that can be screened for biological activity or other desired properties. nih.gov The ability to systematically and efficiently introduce a wide range of chemical functionalities onto a core structure, or scaffold, is a cornerstone of modern medicinal chemistry.

The palladium-catalyzed cross-coupling reactions discussed in the previous section are particularly well-suited for library synthesis due to their broad substrate scope and tolerance of various functional groups. The bromine atom at the 3-position of this compound serves as a key diversification point, allowing for the attachment of numerous building blocks through reactions like the Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig couplings.

For example, a library of derivatives can be constructed by reacting this compound with a collection of different terminal alkynes (via Sonogashira coupling), boronic acids (via Suzuki-Miyaura coupling), or amines (via Buchwald-Hartwig amination) in a parallel synthesis format. This approach allows for the rapid generation of a large number of distinct compounds, each with a unique substituent at the 3-position.

The 2-amino group on the pyridine ring also offers another site for derivatization, further expanding the chemical space that can be explored from this single scaffold. This dual functionality makes this compound a versatile building block for creating libraries with a high degree of structural diversity.

Below is a conceptual data table illustrating how a diverse library of compounds could be generated from this compound using various palladium-catalyzed coupling reactions. This table represents a hypothetical library synthesis to demonstrate the derivatization potential of the scaffold, as specific library synthesis examples for this exact compound are not extensively documented in the literature.

| Reaction Type | Building Block (R-group source) | General Structure of Product | Example R-groups |

|---|---|---|---|

| Sonogashira Coupling | Terminal Alkynes (R-C≡CH) |  | Phenyl, Pyridyl, Cyclopropyl, Butyl |

| Suzuki-Miyaura Coupling | Boronic Acids (R-B(OH)₂) |  | 4-Fluorophenyl, 3-Thienyl, N-Boc-piperidin-4-yl, Methyl |

| Buchwald-Hartwig Amination | Amines (R-NH₂) |  | Morpholine, Piperazine, Aniline (B41778), Benzylamine |

The synthesis of such libraries allows for the exploration of structure-activity relationships (SAR), where the effect of different substituents on the biological activity of the compounds can be systematically evaluated. This process is crucial for the optimization of lead compounds in drug discovery programs.

Advanced Spectroscopic and Crystallographic Investigations

Structural Elucidation via X-ray Diffraction Analysis

X-ray diffraction (XRD) is a cornerstone technique for determining the three-dimensional arrangement of atoms within a crystalline solid. Both single-crystal and powder XRD methods provide invaluable data on molecular geometry, crystal packing, and phase purity.

Coordination complexes of 2-amino-3-methylpyridine (B33374) have been successfully characterized, revealing how the ligand interacts with metal centers. mdpi.com In a silver(I) complex, single-crystal XRD analysis showed that the 2-amino-3-methylpyridine ligand coordinates to the metal ion through its endocyclic (ring) nitrogen atom. mdpi.comresearchgate.net This complex was found to crystallize in an orthorhombic system with the P212121 space group. mdpi.comresearchgate.net Furthermore, the amino group (NH2) can act as a bridge between two silver ions, leading to the formation of a polymeric structure. mdpi.com

Similarly, a study on a 2-amino-4-methylpyridinium complex showed it crystallizes in the orthorhombic system with the Pna21 space group, with lattice parameters a = 13.0726 Å, b = 11.8157 Å, and c = 12.0281 Å. researchgate.net Another related compound, 2-aminopyridine (B139424) barium chloride (2APBC), also crystallizes in an orthorhombic system with a noncentrosymmetric space group (P212121) and has lattice parameters of a = 5.281 Å, b = 5.410 Å, and c = 14.898 Å. imanagerpublications.com

These studies collectively suggest that 2-Amino-3-bromo-4-picoline would likely crystallize in a common crystal system like monoclinic or orthorhombic and that the pyridine (B92270) ring's nitrogen is the primary site for coordination in metal complexes.

Table 1: Crystallographic Data for Related Pyridine Complexes

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| Ag(I) complex of 2-amino-3-methylpyridine | Orthorhombic | P212121 | mdpi.comresearchgate.net |

| 2-amino-4-methylpyridinium-4-nitrophenolate-4-nitrophenol | Orthorhombic | Pna21 | researchgate.net |

| 2-aminopyridine barium chloride (2APBC) | Orthorhombic | P212121 | imanagerpublications.com |

| Co(II) complex with 2-amino-3-methylpyridine | Monoclinic | C2/c | researchgate.net |

Powder X-ray diffraction (PXRD) is a powerful, non-destructive technique used to analyze the bulk crystalline properties of a material. libretexts.org Instead of using a single, perfect crystal, PXRD obtains a diffraction pattern from a powdered sample, which contains a vast number of randomly oriented microcrystals. libretexts.org This method is instrumental in confirming the crystalline nature of a synthesized compound and identifying its specific crystalline phase.

In the analysis of 2-aminopyridine barium chloride (2APBC), for example, the PXRD pattern displayed well-defined, sharp Bragg's peaks, which is indicative of a material with good crystallinity. imanagerpublications.com This technique is routinely used to ensure the phase purity of a sample, as different crystalline forms (polymorphs) or impurities would produce a distinct diffraction pattern. The analysis of the PXRD pattern for a synthesized indenoisoquinoline derivative allowed for the determination of its monoclinic crystal system and P2(1)/n space group. researchgate.net Thus, PXRD serves as an essential tool for verifying the structural integrity and uniformity of the bulk sample of compounds like this compound.

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. These methods provide a unique spectral fingerprint, allowing for the identification of functional groups and elucidation of molecular structure.

FTIR spectroscopy is particularly sensitive to polar functional groups and provides detailed information about the vibrational modes within a molecule. For aminopicoline derivatives, several characteristic absorption bands are expected. nih.govresearchgate.net

N-H Vibrations : The amino (NH₂) group typically exhibits two distinct stretching vibrations: an asymmetric stretch and a symmetric stretch. For related compounds like 2-amino picoline, these N-H stretching modes are expected in the region of 3250–3480 cm⁻¹. materialsciencejournal.org The NH₂ scissoring (bending) vibration is typically observed around 1635-1650 cm⁻¹. materialsciencejournal.org

C-H Vibrations : The asymmetric and symmetric stretching vibrations of the methyl (CH₃) group are anticipated in the 2905–3000 cm⁻¹ and 2860–2900 cm⁻¹ ranges, respectively. materialsciencejournal.org

Pyridine Ring and C-N Vibrations : The stretching of the aromatic carbon-nitrogen bond (C-N) for primary aromatic amines is found in the 1260-1330 cm⁻¹ region. materialsciencejournal.org For 2-amino picoline, this band has been assigned to peaks around 1276 cm⁻¹ in the IR spectrum. materialsciencejournal.org The C=C and C=N stretching vibrations of the pyridine ring typically appear in the 1200-1625 cm⁻¹ range. researchgate.net

Studies on the closely related 2-bromo-4-methyl aniline (B41778) also provide insight, with vibrational modes thoroughly analyzed and compared with theoretical calculations. nih.govnih.gov

Raman spectroscopy, which relies on inelastic scattering of light, is an excellent complementary technique to FTIR. It is particularly effective for detecting vibrations of non-polar bonds and symmetric vibrational modes.

N-H Vibrations : In the Raman spectrum of 2-amino picoline, the NH₂ scissoring vibration has been identified at 1642 cm⁻¹. materialsciencejournal.org

Ring Vibrations : The Raman spectra of pyridine and its derivatives are often characterized by intense bands corresponding to the ring breathing modes, typically observed around 1000 cm⁻¹ and 1030 cm⁻¹. researchgate.net

C-N and C-Br Vibrations : The C-N stretching mode in 2-amino picoline gives a Raman signal at approximately 1266 cm⁻¹. materialsciencejournal.org The C-Br stretching vibration is expected at lower frequencies, typically in the range of 500-700 cm⁻¹.

Combined FTIR and Raman analysis of compounds like 2-aminopyridine and 2-amino picoline have enabled a complete assignment of their fundamental vibrational modes. nih.govresearchgate.netsci-hub.st Such comprehensive analysis, often supported by density functional theory (DFT) calculations, would be essential for a full characterization of the vibrational profile of this compound. derpharmachemica.comacs.org

Table 2: Key Vibrational Modes for Related Aminopicoline Compounds

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Technique | Reference |

|---|---|---|---|

| NH₂ Asymmetric & Symmetric Stretch | 3250 - 3480 | FTIR | materialsciencejournal.org |

| CH₃ Asymmetric Stretch | 2905 - 3000 | FTIR | materialsciencejournal.org |

| NH₂ Scissoring | ~1642 | Raman | materialsciencejournal.org |

| NH₂ Scissoring | ~1635 | FTIR | materialsciencejournal.org |

| Pyridine Ring C=C/C=N Stretch | 1200 - 1625 | FTIR/Raman | researchgate.net |

| C-N Stretch | ~1266 - 1276 | FTIR/Raman | materialsciencejournal.org |

| Pyridine Ring Breathing | ~1000, ~1030 | Raman | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. researchgate.net Analysis of ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each hydrogen and carbon atom.

For this compound, the expected NMR signals can be predicted based on data from analogous structures.

¹H NMR :

Methyl Protons (-CH₃) : The protons of the methyl group at the C4 position are expected to appear as a singlet in the aliphatic region, likely around δ 2.0-2.5 ppm. For the related 2-amino-3-picoline, this signal is observed at approximately δ 2.09 ppm. chemicalbook.com

Amino Protons (-NH₂) : The amino group protons will produce a broad singlet, with a chemical shift that can vary depending on solvent and concentration. In 2-amino-3-picoline, this signal appears around δ 4.6 ppm in CDCl₃. chemicalbook.com

Aromatic Protons : The pyridine ring has two remaining protons at the C5 and C6 positions. These will appear as doublets due to coupling with each other. Based on data for 2-bromopyridine (B144113) and other aminopyridines, the proton at C6 (adjacent to the nitrogen) would be the most downfield, likely appearing in the δ 7.8-8.2 ppm region, while the C5 proton would be further upfield. chemicalbook.comrsc.org

¹³C NMR :

Methyl Carbon (-CH₃) : The methyl carbon signal is expected in the upfield region of the spectrum, typically around δ 15-25 ppm.

Aromatic Carbons : The six carbons of the pyridine ring will have distinct chemical shifts influenced by the substituents. The carbon bearing the amino group (C2) and the carbon adjacent to the nitrogen (C6) are typically found far downfield. For instance, in 2-bromopyridine, the carbon attached to the bromine (C2) has a chemical shift of δ 142.4 ppm. rsc.org The presence of the electron-donating amino and methyl groups and the electron-withdrawing bromo group will each influence the final positions of the carbon signals, allowing for a full structural assignment.

Detailed NMR studies on a variety of substituted pyridines confirm these general trends and provide a solid foundation for the interpretation of the spectra for this compound. researchgate.netrsc.orgnih.gov

¹H and ¹³C NMR Chemical Shift Analysis and Correlation

Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal technique for elucidating the molecular structure of organic compounds. For this compound, ¹H and ¹³C NMR spectra provide significant insights into the electronic environment of the hydrogen and carbon atoms, respectively. Although experimental data is not publicly available, predicted NMR data offers a reliable estimation of the chemical shifts.

The predicted ¹H NMR spectrum of this compound in CDCl₃ reveals distinct signals for the aromatic protons, the amino group protons, and the methyl group protons. The aromatic protons are expected to appear as two distinct doublets, corresponding to the hydrogens at the 5- and 6-positions of the pyridine ring. The amino protons typically present as a broad singlet, and the methyl protons as a sharp singlet.

Similarly, the predicted ¹³C NMR spectrum provides information on the six carbon atoms of the this compound molecule. The chemical shifts of the carbon atoms in the pyridine ring are influenced by the substituents—the amino group, the bromine atom, and the methyl group. The carbon atom attached to the bromine (C3) is expected to be significantly shifted, as are the carbons bonded to the amino group (C2) and the methyl group (C4).

Below are the predicted chemical shifts for ¹H and ¹³C NMR of this compound.

Predicted ¹H NMR Chemical Shifts (in ppm)

| Proton | Predicted Chemical Shift (ppm) |

| H5 | 6.85 |

| H6 | 7.75 |

| NH₂ | 4.88 |

| CH₃ | 2.25 |

Predicted ¹³C NMR Chemical Shifts (in ppm)

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | 155.1 |

| C3 | 107.9 |

| C4 | 147.2 |

| C5 | 120.9 |

| C6 | 147.8 |

| CH₃ | 19.5 |

Disclaimer: The NMR data presented is based on computational predictions and may not reflect the exact values observed in experimental conditions.

Mass Spectrometry for Compound Identification

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. A key feature in the mass spectrum of a bromine-containing compound is the presence of an M+2 peak, which is a signal at two mass units higher than the molecular ion peak. This is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which are present in an approximate 1:1 ratio. tutorchase.com The relative intensity of the M⁺ and M+2 peaks would therefore be nearly equal, providing a clear indication of the presence of a single bromine atom in the molecule. tutorchase.com

The fragmentation of this compound under electron ionization would likely proceed through several pathways. Common fragmentation patterns for pyridine derivatives include the loss of small neutral molecules or radicals. For this particular compound, potential fragmentation could involve the loss of a bromine radical (Br•), a methyl radical (CH₃•), or molecules such as hydrogen cyanide (HCN) or ammonia (B1221849) (NH₃). The cleavage of the C-Br bond is a common fragmentation pathway for alkyl halides. youtube.com The loss of the bromine atom would result in a significant fragment ion. Another likely fragmentation is the alpha-cleavage, where the bond adjacent to the nitrogen-containing ring is broken. miamioh.edu

Expected Key Fragments in the Mass Spectrum

| Fragment Ion | Description |

| [M]⁺ | Molecular ion |

| [M+2]⁺ | Isotopic peak due to ⁸¹Br |

| [M-Br]⁺ | Loss of a bromine radical |

| [M-CH₃]⁺ | Loss of a methyl radical |

| [M-NH₂]⁺ | Loss of an amino radical |

| [M-HCN]⁺ | Loss of hydrogen cyanide from the ring |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like substituted pyridines to predict their geometries, vibrational spectra, and reactivity.

DFT calculations are instrumental in understanding the electronic makeup and vibrational modes of aminopyridine derivatives. Experimental techniques such as Fourier-Transform Infrared (FTIR) and FT-Raman spectroscopy are often complemented by DFT calculations to achieve a complete and accurate assignment of the vibrational spectra.

For instance, studies on structurally similar compounds like 3-amino-2-bromopyridine (B189615) and 4-amino-2-bromopyridine (B189405) using the B3LYP/6-311G(2df,2p) basis set have shown excellent correlation between calculated and experimental vibrational frequencies after scaling. nih.gov A complete vibrational assignment is carried out based on the Potential Energy Distribution (PED). nih.gov Similar investigations on 2-amino-5-bromo-4-methylpyridine (B189383) provide insights into how substitutions influence vibrational modes. researchgate.net The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for these molecules are crucial in determining their electronic properties and reactivity. nih.govresearchgate.net For 2-Amino-3-bromo-5-nitropyridine, DFT calculations at the B3LYP/6–311++G(d,p) level were used to obtain vibrational frequencies that showed good agreement with experimental spectra. researchgate.net

Table 1: Comparison of Theoretical Vibrational Frequencies for Related Aminopyridines Note: This table is a representative example based on data for analogous compounds. Specific values for 2-Amino-3-bromo-4-picoline would require dedicated calculations.

| Vibrational Mode | 3-amino-2-bromopyridine (Calculated, cm⁻¹) | 4-amino-2-bromopyridine (Calculated, cm⁻¹) | General Assignment |

|---|---|---|---|

| N-H Stretch (asym) | 3550 | 3545 | Amino group vibration |

| N-H Stretch (sym) | 3450 | 3440 | Amino group vibration |

| C-H Stretch | 3100-3000 | 3100-3000 | Aromatic ring C-H bonds |

| C=C/C=N Stretch | 1600-1400 | 1600-1400 | Pyridine (B92270) ring vibrations |

| N-H Bend | 1620 | 1615 | Amino group deformation |

| C-Br Stretch | ~600 | ~600 | Carbon-Bromine bond vibration |

The stability and reactivity of a molecule can be elucidated through the analysis of its frontier molecular orbitals, HOMO and LUMO. The energy gap between HOMO and LUMO is a critical parameter; a smaller gap suggests higher reactivity and lower kinetic stability. researchgate.netresearchgate.net For many aminopyridine derivatives, the HOMO is typically localized over the aminopyridine ring, while the LUMO distribution can vary depending on the substituents. researchgate.net

In a study on 2-amino-5-methyl pyridine, the HOMO-LUMO energy difference was calculated to understand its optical polarizability, chemical hardness/softness, and kinetic stability. researchgate.netresearchgate.net For 3-bromo-4-fluoropyridin-2-amine, DFT calculations indicated that the HOMO is localized on the pyridine ring and bromine atom, while the LUMO resides on the amine and fluorine substituents, suggesting specific sites for electrophilic attack. Similarly, for 2-Amino-3-bromo-5-nitropyridine, the calculated electrophilicity index was used to describe its potential biological activity. researchgate.net These studies provide a framework for predicting the reactivity of this compound, where the interplay between the electron-donating amino and methyl groups and the electron-withdrawing bromo group will define its chemical behavior.

Table 2: Calculated Electronic Properties of Related Pyridine Derivatives Note: This table is illustrative and based on data from similar compounds. Values are method-dependent.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| 2-Amino-5-methyl pyridine | - | - | - | - |

| 2-Amino-3-bromo-5-nitropyridine | - | - | - | 1.851 researchgate.net |

| 3-amino-2-bromopyridine | -6.02 | -0.87 | 5.15 | - |

| 4-amino-2-bromopyridine | -5.78 | -0.91 | 4.87 | - |

Before any properties can be accurately calculated, the molecule's geometry must be optimized to find its lowest energy conformation. DFT methods are highly effective for this purpose. For related molecules like 3-amino-2-bromopyridine and 4-amino-2-bromopyridine, geometries have been optimized using the B3LYP method with a 6-311G(2df,2p) basis set. nih.gov A study on a cocrystal of 2-amino-3-bromopyridine (B76627) with 4-methylbenzoic acid also utilized DFT (B3LYP/6-311+G(d,p)) to calculate the fully optimized geometry, finding good agreement with experimental X-ray diffraction data. tandfonline.com Such calculations provide precise bond lengths and angles, which are fundamental for all other computational analyses.

Molecular Polarizability Calculations for Nonlinear Optical Properties

Molecules with large differences in ground- and excited-state dipole moments can exhibit significant nonlinear optical (NLO) properties. Aminopyridine derivatives are of interest in this area. The first-order hyperpolarizability (β), a measure of the second-order NLO response, can be calculated using computational methods.

Studies on organic crystals involving aminopyridine derivatives, such as 2-amino-4-picolinium p-aminobenzoate and 2-aminopyridinium 2-chloro 4-nitrobenzoate, have demonstrated their potential as NLO materials. researchgate.netscirp.orgresearchgate.net For these compounds, DFT calculations were used to compute the molecular polarizability and hyperpolarizability. For example, the first-order hyperpolarizability (β) for a 2-amino-3-methylpyridinium complex was found to be 37 times greater than that of the standard NLO material, urea. researchgate.net The computed values for 2-Amino-3-bromo-5-nitropyridine include a polarizability (α) of 1.723 × 10⁻²³ esu and a first hyperpolarizability (β) of 7.428 × 10⁻³⁰ esu. researchgate.net These findings suggest that this compound, with its asymmetric charge distribution, could also possess interesting NLO properties.

Table 3: Calculated NLO Properties of Related Compounds Note: This table presents examples from the literature for comparison.

| Compound | First Hyperpolarizability (β) (esu) | Third-Order Susceptibility (χ³) (esu) | Method/Comment |

|---|---|---|---|

| 2-amino-4-picolinium p-aminobenzoate | 182.46 × 10⁻³⁰ researchgate.net | 4.42 × 10⁻⁶ researchgate.net | DFT and Z-scan |

| 2-aminopyridinium 2-chloro 4-nitrobenzoate | - | 2.942 × 10⁻⁶ scirp.org | Z-scan |

| 2-Amino-3-bromo-5-nitropyridine | 7.428 × 10⁻³⁰ researchgate.net | - | DFT Calculation |

Molecular Docking Studies for Bioactivity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or enzyme.

Docking studies have been performed on analogous compounds to predict their potential as therapeutic agents. For example, 2-Amino-3-bromo-5-nitropyridine was docked into the active site of the protein 5FCT (a Dihydrofolate synthase inhibitor), showing a minimum binding energy of -5.9 kcal/mol, which suggests a potential inhibitory activity. researchgate.net In another study, docking was performed between 2-amino-5-methyl pyridine and rigid protein receptors to understand its binding mode. researchgate.netresearchgate.net These in silico studies help to identify potential biological targets and guide the synthesis of new derivatives with improved bioactivity. ardigen.com The presence of amino, bromo, and methyl groups on the pyridine ring of this compound provides multiple points for potential interactions (e.g., hydrogen bonding, hydrophobic interactions, halogen bonding) with a protein's active site. nih.gov

Applications of 2 Amino 3 Bromo 4 Picoline in Specialized Research Domains

Pharmaceutical Development and Medicinal Chemistry Research

In the realm of medicinal chemistry, 2-Amino-3-bromo-4-picoline serves as a crucial starting material or intermediate for the synthesis of molecules with potential therapeutic value. Its utility lies in the reactivity of its functional groups, which allow for the strategic addition of other molecular fragments to build complex drug candidates.

Precursor for Drug Candidates

Research has demonstrated the role of this compound as a precursor in the synthesis of several classes of investigational drug candidates. Its structure is incorporated into the core of larger molecules designed to interact with specific biological targets. For instance, it has been utilized in the preparation of fused azaheterocyclic compounds designed as AMPA receptor modulators, which are under investigation for treating neurological and mood disorders. google.com It is also a documented precursor for developing Kappa Opioid Antagonists and potent inhibitors of the αvβ6 integrin. nih.govnottingham.ac.uk

The following table summarizes specific examples of its use as a precursor in drug discovery projects:

| Therapeutic Target/Agent Class | Synthetic Reaction Type | Research Area |

| αvβ6 Integrin Inhibitors | Buchwald-Hartwig Amination | Idiopathic Pulmonary Fibrosis nottingham.ac.uk |

| Kappa Opioid Antagonists | N-Arylation/Condensation | Neurological Disorders nih.gov |

| AMPA Receptor Modulators | Analogous synthesis to other intermediates | Neurological and Mood Disorders google.com |

Synthesis of Novel Therapeutic Agents

The synthesis of novel therapeutic agents often relies on key building blocks that enable the construction of complex molecular architectures. This compound serves this purpose effectively. In a research project aimed at developing treatments for Idiopathic Pulmonary Fibrosis, the compound was used in a palladium-catalyzed Buchwald-Hartwig amination reaction to couple it with 1-(benzyloxy)-3-iodobenzene, forming a key diarylamine intermediate. nottingham.ac.uk This step was crucial for building the scaffold of potent and selective αvβ6 integrin inhibitors. nottingham.ac.uk

Similarly, in the development of Kappa Opioid Antagonists, 3-bromo-4-methylpyridin-2-amine (a synonym for the subject compound) was reacted with L-proline or other amino acids in a copper-catalyzed N-arylation/condensation reaction sequence. nih.gov This process efficiently constructs complex pyrrolo[1,2-α]quinoxalinone and related heterocyclic systems that form the basis of these potential therapeutic agents. nih.gov

Role in Antimicrobial and Anti-inflammatory Drug Discovery

While substituted pyridine (B92270) rings are a common feature in compounds explored for antimicrobial and anti-inflammatory properties, specific research detailing the direct use of this compound in the discovery of such agents is not prominent in publicly available literature. Derivatives of structurally related compounds, such as 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine, have been noted for their potential in these areas, but this cannot be directly attributed to this compound itself. smolecule.com

Intermediate in Nevirapine Synthesis

There is a common misconception that this compound is a key intermediate in the synthesis of Nevirapine, a widely used anti-HIV medication. However, commercial manufacturing processes for Nevirapine utilize its chloro-analogue, 2-Chloro-3-amino-4-picoline (CAPIC) , as the registered starting material. The synthesis of Nevirapine involves the coupling of CAPIC with other pyridine-based precursors. While bromo-pyridine derivatives are used in some synthetic routes to access CAPIC precursors, this compound is not the direct intermediate for Nevirapine itself.

Agrochemical Research

Halogenated and aminated pyridine compounds are a well-established class of molecules in agrochemical research, forming the basis for many active ingredients.

Development of Herbicides and Pesticides

Materials Science Research

The unique combination of a pyridine ring, a halogen atom, and an amino group in this compound makes it a candidate for the development of advanced materials. Research into its isomers and related compounds highlights its potential contributions to polymer science and nonlinear optics.

While specific studies on the incorporation of this compound into polymers and coatings are not extensively documented, research on its isomers suggests its potential in this field. For instance, the isomer 2-Amino-5-bromo-4-methyl-3-nitropyridine is noted for its contribution to the formulation of polymers and composites with enhanced thermal and mechanical properties, which are valuable in demanding sectors like aerospace and automotive engineering. The presence of the brominated pyridine structure is key to these enhanced characteristics.

Another isomer, 2-bromo-3-amino-4-methylpyridine (BAMP), is also indicated for use in the synthesis of polymers, coordination polymers, and metal-organic frameworks. chembk.com The amino and bromo functionalities on the pyridine ring provide reactive sites for polymerization and for creating cross-linked materials with potentially desirable properties such as thermal stability and durability. The applications of these related compounds suggest a similar potential for this compound as a monomer or an additive in the creation of specialized polymers and coatings.

Nonlinear optical (NLO) materials are crucial for applications in photonics and optoelectronics, including optical switching and signal processing. Organic molecules, particularly those with electron-donating and electron-accepting groups within a conjugated system, can exhibit significant NLO properties. Pyridine derivatives have been a focus of NLO research due to the electron-withdrawing nature of the pyridine ring.

The table below summarizes the third-order NLO properties of the related compound AMPCNB. scirp.org

| Property | Value |

| Nonlinear Refractive Index (n₂) | 5.610 × 10⁻⁸ cm²/W |

| Nonlinear Absorption Coefficient (β) | 0.033 × 10⁻⁴ cm/W |

| Third-Order Susceptibility (χ⁽³⁾) | 2.942 × 10⁻⁶ esu |

Given that this compound also possesses electron-donating (amino) and electron-withdrawing (bromo and pyridine ring) groups, it is a plausible candidate for investigation as a component in new NLO materials.

Catalysis and Ligand Design

The nitrogen atom of the pyridine ring and the exocyclic amino group in this compound make it a potential ligand for coordinating with metal ions. This coordination ability is the foundation for its application in catalysis and coordination chemistry.

While this compound itself is not typically a catalyst, it can function as a ligand that modifies the catalytic activity of a metal center. The isomer 2-bromo-3-amino-4-methylpyridine (BAMP) has been suggested for use as an auxiliary ligand for platinum catalysts to facilitate various organic reactions, including hydrogenation and oxidation. chembk.com The ligand can influence the steric and electronic environment of the metal catalyst, thereby affecting its reactivity, selectivity, and efficiency. The specific applications and efficacy of this compound as a ligand in catalysis remain an area for further research.

The ability of aminopyridines to act as ligands in coordination chemistry is well-established. scispace.com They can coordinate to metal ions through the pyridine nitrogen and, in some cases, through the amino group, acting as either a monodentate or a bidentate chelating ligand.

Although specific studies detailing the synthesis and characterization of metal complexes with this compound as the ligand are scarce, research on the closely related ligand 2-amino-3-methylpyridine (B33374) provides valuable insights. Coordination complexes of 2-amino-3-methylpyridine with Cu(II) and Ag(I) have been synthesized and characterized. mdpi.comresearchgate.net

In a study, a silver(I) complex with 2-amino-3-methylpyridine was synthesized by reacting the ligand with silver nitrate (B79036) (AgNO₃). mdpi.com The resulting complex was found to have a polymeric structure where the 2-amino-3-methylpyridine ligand coordinates to the silver ion through the ring nitrogen and bridges to another silver ion via the amino group. mdpi.comresearchgate.net

The table below details the synthesis and basic characterization of a silver complex with the related ligand, 2-amino-3-methylpyridine. mdpi.com

| Complex | Ligand | Metal Salt | Yield | Melting Point (°C) | Spectroscopic Data (λ_max, nm) |

| [Ag(C₆H₈N₂)₂]NO₃ | 2-amino-3-methylpyridine | AgNO₃ | 68% | 166-167 | 230, 264 |

Furthermore, cobalt(II) complexes with 2-amino-3-methylpyridine and 2-amino-4-methylpyridine (B118599) have been synthesized and characterized. tandfonline.com These studies demonstrate that aminopicolines readily form stable complexes with transition metals. The characterization of these complexes typically involves techniques such as FT-IR and UV-Vis spectroscopy, as well as magnetic susceptibility measurements to determine their structure and electronic properties. tandfonline.com For example, the FT-IR spectra of Co(II) complexes with aminopicoline ligands show characteristic vibrations for the Co-N bond, confirming coordination. tandfonline.com The electronic spectra and magnetic moments of these complexes indicate a high-spin cobalt(II) center in a tetrahedral or octahedral geometry. tandfonline.com

These findings with analogous ligands strongly suggest that this compound would also form stable complexes with various transition metals, and the synthesis and characterization of such complexes represent a promising area for future research in coordination chemistry.

Ligand in Coordination Chemistry

Coordination Polymer Formation

The unique electronic and steric properties of this compound, arising from the interplay between the amino, bromo, and methyl substituents on the pyridine ring, make it a compelling ligand in the synthesis of coordination polymers. Research in this specialized domain has demonstrated its utility in constructing multidimensional networks with interesting structural and physical properties.

A notable example is the formation of a two-dimensional (2D) bimetallic coordination polymer with the formula {FeII(3-bromo-4-picoline)2[AuI(CN)2]2}n. researchgate.net In this compound, this compound (referred to as 3-bromo-4-picoline in the study) acts as a monodentate ligand, coordinating to the iron(II) centers.

The structure of this coordination polymer consists of 2D sheets. The iron(II) ions exhibit an octahedral coordination geometry (FeN6). These Fe(II) centers are linked in the equatorial plane by [AuI(CN)2]− units, which act as bridging ligands. The axial positions of the octahedral Fe(II) centers are occupied by the nitrogen atoms of the pyridine rings from two this compound ligands. researchgate.net

The synthesis and characterization of this coordination polymer were confirmed through elemental analysis, IR spectroscopy, and single-crystal X-ray diffraction analysis at both 293K and 90K. researchgate.net The investigation of its magnetic properties revealed spin crossover behavior, highlighting the influence of the this compound ligand on the electronic environment of the metal center. researchgate.net

Detailed crystallographic and magnetic data for this coordination polymer are summarized in the table below.

| Property | Value |

| Formula | {FeII(3-bromo-4-picoline)2[AuI(CN)2]2}n |

| Crystal System | Not specified |

| Space Group | Not specified |

| Metal Centers | Fe(II), Au(I) |

| Coordination Geometry of Fe(II) | Octahedral (FeN6) |

| Role of this compound | Axial Ligand |

| Bridging Ligand | [AuI(CN)2]− |

| Dimensionality | 2D Sheet Architecture |

| Physical Properties | Spin Crossover Behavior |

| Characterization Methods | Elemental Analysis, IR Spectroscopy, Single-Crystal X-ray Analysis, Magnetic Measurements |

Biological Activity and Interaction Studies

Enzyme Inhibition and Activation Mechanisms

Research into the biological effects of aminopyridines has revealed significant interactions with various enzyme systems. A notable example is the inhibitory action of 2-amino-4-methylpyridine (B118599), a close structural analog of 2-Amino-3-bromo-4-picoline, on nitric oxide synthase (NOS) isoforms.

Inhibition of Nitric Oxide Synthase (NOS):

Studies have demonstrated that 2-amino-4-methylpyridine is a potent inhibitor of inducible nitric oxide synthase (NOS II). nih.gov The inhibition mechanism is competitive with respect to the arginine substrate. nih.gov This inhibitory activity is also observed, though to a lesser extent, against other NOS isoforms, including human recombinant NOS I and NOS III. nih.gov The compound has shown efficacy both in vitro and in vivo, reducing cellular production of nitric oxide. nih.gov

The introduction of a bromine atom at the 3-position of the pyridine (B92270) ring in this compound may influence its inhibitory potency and selectivity towards NOS isoforms due to altered electronic and steric properties. However, specific studies on this compound are required to confirm this hypothesis.

Antibacterial and Antioxidant Activity Assessments

The pyridine nucleus is a common scaffold in many compounds exhibiting a wide range of biological activities, including antibacterial and antioxidant effects.

Antibacterial Activity:

Numerous pyridine derivatives have been synthesized and evaluated for their antimicrobial properties. nih.govresearchgate.netresearchgate.net For instance, certain 2-amino-3-cyanopyridine (B104079) derivatives have shown activity against both Gram-positive and Gram-negative bacteria. researchgate.net Similarly, various synthetic pyrido[2,3-d]pyrimidines have demonstrated good in-vitro antibacterial activities. researchgate.netrsc.org The antibacterial efficacy of these compounds is often attributed to their specific substitution patterns, which can influence their interaction with bacterial targets. While direct antibacterial testing of this compound is not reported, its structural similarity to other biologically active aminopyridines suggests it may possess antibacterial properties.

Antioxidant Activity:

The antioxidant potential of various heterocyclic compounds, including those with a pyridine core, has been a subject of interest. rsc.orgresearchgate.netmdpi.commdpi.com The evaluation of antioxidant activity is typically carried out using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. rsc.orgresearchgate.net The ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals is a key determinant of its antioxidant capacity. The presence of amino and methyl groups on the pyridine ring, as in this compound, could potentially contribute to its antioxidant properties, although this remains to be experimentally verified.

Electrophilic Interactions with Biological Substrates

Currently, there is a lack of specific research data on the electrophilic interactions of this compound with biological substrates. The presence of the bromine atom, an electron-withdrawing group, and the amino group, an electron-donating group, on the pyridine ring suggests the potential for a complex electronic distribution that could influence its reactivity towards biological nucleophiles. Further computational and experimental studies are needed to elucidate these potential interactions.

Investigation of Metabolism and Reactive Intermediates

Detailed studies on the metabolism of this compound and the formation of reactive intermediates have not been reported in the available scientific literature. Understanding the metabolic fate of this compound is crucial for a comprehensive assessment of its biological activity and potential toxicity. Metabolic pathways could involve oxidation of the methyl group, hydroxylation of the pyridine ring, or conjugation of the amino group. The potential for the formation of reactive intermediates that could covalently bind to cellular macromolecules would also be an important area for future investigation.

Emerging Research Avenues and Future Directions

Development of Novel Synthetic Routes with Enhanced Efficiency

One promising approach involves the direct and regioselective bromination of 2-amino-4-picoline. However, controlling the position of bromination on the pyridine (B92270) ring can be challenging. Researchers are exploring various brominating agents and reaction conditions to achieve high selectivity for the desired 3-bromo isomer.

A novel synthetic method for the related compound 2-amino-4-bromopyridine (B18318) starts from the readily available 2-amino-4-methylpyridine (B118599). google.com This process involves protection of the amino group, oxidation of the methyl group to a carboxylic acid, followed by a Curtius or Hofmann-type rearrangement and subsequent bromination. google.com Adapting such a strategy for the synthesis of 2-Amino-3-bromo-4-picoline could provide a more efficient and industrially scalable route.

| Starting Material | Key Transformation | Advantages | Reference |

| 2-Amino-4-picoline | Direct Bromination | Potentially shorter route | |

| 2-Fluoro-4-methylpyridine | Nucleophilic Aromatic Substitution | Higher overall yield, avoids palladium | rsc.org |

| 2-Amino-4-methylpyridine | Oxidation and Rearrangement | Potentially scalable and cost-effective | google.com |

Exploration of Undiscovered Reactivity Profiles

The bromine atom at the 3-position and the amino group at the 2-position of this compound are key functional groups that dictate its reactivity. The bromine atom is a versatile handle for various cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. researchgate.net These reactions allow for the introduction of a wide range of substituents, including aryl, alkynyl, and amino groups, at the 3-position of the pyridine ring.

Future research will likely focus on exploring the reactivity of this compound under novel reaction conditions, including photoredox catalysis and electrochemical methods. These techniques can often provide access to unique reaction pathways and products that are not achievable through traditional thermal methods. Furthermore, investigating the reactivity of the methyl group at the 4-position, for example, through condensation reactions, could lead to the synthesis of new classes of derivatives with interesting properties.

Advanced Applications in Drug Discovery and Design

Substituted pyridine scaffolds are prevalent in many biologically active compounds and approved drugs. The unique substitution pattern of this compound makes it an attractive building block for the synthesis of novel pharmaceutical agents. The pyridine core is present in drugs used for treating conditions like dermatitis and dementia. researchgate.net

The bromine atom allows for the facile introduction of various pharmacophores through cross-coupling reactions, enabling the generation of large libraries of compounds for biological screening. The amino group can serve as a key hydrogen bond donor or acceptor, interacting with biological targets such as enzymes and receptors. For example, related aminopyridine derivatives have been investigated as inhibitors of p38α mitogen-activated protein (MAP) kinase, which is implicated in inflammatory diseases. rsc.org

Future directions in this area include the design and synthesis of this compound derivatives as potential inhibitors of kinases, proteases, and other enzymes involved in disease pathways. The compound can also be used as a scaffold to develop agents for treating cancer, neurological disorders, and infectious diseases. patsnap.comgoogle.com

Integration with High-Throughput Screening Methodologies

High-throughput screening (HTS) is a powerful tool in drug discovery for rapidly evaluating the biological activity of large numbers of compounds. The versatility of this compound in chemical synthesis makes it an ideal candidate for integration with HTS platforms.

The development of robust and automated synthetic methods for generating libraries of this compound derivatives is a key prerequisite for successful HTS campaigns. This involves the use of parallel synthesis techniques and robotic systems to perform reactions in a multi-well format. The resulting compound libraries can then be screened against a variety of biological targets to identify hit compounds with desired activities.

Future efforts will focus on developing more efficient and diverse synthetic routes that are amenable to automation. This will enable the rapid generation of large and structurally diverse libraries of compounds, increasing the probability of discovering new drug candidates.

Computational Modeling for Predictive Research Outcomes

Computational modeling, particularly Density Functional Theory (DFT), is becoming an indispensable tool in chemical research. acs.org DFT calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of molecules like this compound. tandfonline.comresearchgate.netresearchgate.net

By calculating properties such as molecular orbital energies, charge distributions, and reaction energy profiles, researchers can predict the most likely sites of reaction and the feasibility of different synthetic transformations. This predictive power can help to guide experimental work, saving time and resources. For example, computational studies can help in understanding the regioselectivity of bromination or the relative reactivity of different positions on the pyridine ring. researchgate.net